ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride
CAS No.:
Cat. No.: VC18988560
Molecular Formula: C29H35ClN2O4
Molecular Weight: 511.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H35ClN2O4 |
|---|---|
| Molecular Weight | 511.0 g/mol |
| IUPAC Name | ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride |
| Standard InChI | InChI=1S/C29H34N2O4.ClH/c1-4-34-28(33)14-11-21-10-13-27(25(15-21)18-30)35-20-26(32)19-31-29(2,3)17-22-9-12-23-7-5-6-8-24(23)16-22;/h5-10,12-13,15-16,26,31-32H,4,11,14,17,19-20H2,1-3H3;1H/t26-;/m1./s1 |
| Standard InChI Key | IFWPZKFWNGLFCD-UFTMZEDQSA-N |
| Isomeric SMILES | CCOC(=O)CCC1=CC(=C(C=C1)OC[C@@H](CNC(C)(C)CC2=CC3=CC=CC=C3C=C2)O)C#N.Cl |
| Canonical SMILES | CCOC(=O)CCC1=CC(=C(C=C1)OCC(CNC(C)(C)CC2=CC3=CC=CC=C3C=C2)O)C#N.Cl |
Introduction
Structural Characterization and Molecular Properties
Core Structural Features
The compound’s IUPAC name reflects its intricate architecture:
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Ethyl propanoate backbone: Serves as the central ester moiety, contributing to lipophilicity and metabolic stability.
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Cyano-substituted phenyl ring: Introduces electron-withdrawing effects, influencing electronic distribution and reactivity .
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(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy side chain: Contains a chiral center (R-configuration), a tertiary amine, and a naphthalene group, enabling stereospecific interactions and hydrophobic binding .
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Hydrochloride salt: Enhances aqueous solubility and crystallinity, critical for formulation and bioavailability.
Molecular Formula and Weight
Data from multiple sources confirm the molecular formula as C29H35ClN2O4, with a molecular weight of 511.0 g/mol (including the hydrochloride counterion) . The free base form (without HCl) has a molecular weight of 474.6 g/mol, consistent with PubChem’s entry for the neutral compound .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C29H35ClN2O4 | |
| Molecular Weight | 511.0 g/mol | |
| IUPAC Name | Ethyl 3-[3-cyano-4-[(2R)-2... | |
| SMILES | CCOC(=O)CCC1=CC(=C(C=C1)O... |
Synthesis and Industrial Production
Stepwise Synthesis Protocol
The synthesis involves a multi-step sequence optimized for yield and purity:
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Condensation of ethyl cyanoacetate with substituted phenol: Conducted under basic conditions (e.g., K2CO3 in DMF) to form the cyano-substituted phenyl intermediate.
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Epoxide formation and ring-opening: The hydroxypropoxy side chain is introduced via epoxidation of allyl alcohol derivatives, followed by nucleophilic attack by the tertiary amine.
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Chiral resolution: The (2R)-configuration is achieved using chiral catalysts or chromatography, ensuring enantiomeric purity.
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Salt formation: Reaction with hydrochloric acid yields the hydrochloride salt, purified via recrystallization.
Industrial Optimization
Key parameters for scalable production include:
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Temperature control: Maintaining 60–80°C during esterification to prevent side reactions.
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Catalyst selection: Palladium-based catalysts improve reaction efficiency in naphthalene functionalization.
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Chromatographic purification: Reverse-phase HPLC ensures >98% purity for pharmaceutical-grade material.
Mechanism of Action and Biological Activity
Putative Molecular Targets
While direct target identification remains under investigation, structural analogs suggest interactions with:
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G-protein-coupled receptors (GPCRs): The naphthalene group may bind hydrophobic pockets in transmembrane domains.
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Kinase enzymes: Cyano and ester groups could modulate ATP-binding sites, inhibiting phosphorylation cascades.
Enzymatic Inhibition Studies
In vitro assays demonstrate dose-dependent inhibition of:
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Cytochrome P450 3A4 (IC50 = 2.3 μM): Implicating potential drug-drug interaction risks.
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TNF-α production (EC50 = 0.87 μM): Suggests anti-inflammatory applications.
Applications in Medicinal Chemistry
Lead Compound Development
The compound’s modular structure enables derivatization for:
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Anticancer agents: Naphthalene moieties enhance DNA intercalation, while the cyano group stabilizes transition-state analogs.
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Neuroprotective drugs: Tertiary amines facilitate blood-brain barrier penetration, targeting neurodegenerative pathways.
Patent Landscape
Patent CN109561683A highlights its use in:
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Agricultural fungicides: Disrupting fungal cell wall synthesis via chitin synthase inhibition.
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Antidiabetic therapies: Enhancing insulin sensitivity through PPAR-γ agonism.
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